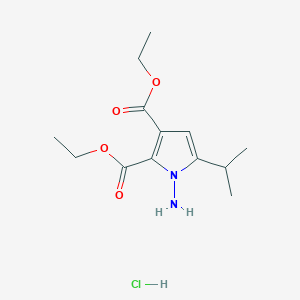

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride

説明

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride is a pyrrole-derived compound featuring two ester groups, an amino substituent at the 1-position, and an isopropyl group at the 5-position. Such software is critical for confirming bond geometries, substituent orientations, and crystallographic parameters, which are essential for understanding reactivity and stability.

特性

分子式 |

C13H21ClN2O4 |

|---|---|

分子量 |

304.77 g/mol |

IUPAC名 |

diethyl 1-amino-5-propan-2-ylpyrrole-2,3-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C13H20N2O4.ClH/c1-5-18-12(16)9-7-10(8(3)4)15(14)11(9)13(17)19-6-2;/h7-8H,5-6,14H2,1-4H3;1H |

InChIキー |

ITWUEFCRKIBSQU-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride typically involves the reaction of diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

化学反応の分析

Types of Reactions

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of

生物活性

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride (CAS No. 938191-11-8) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's structure and properties position it as a promising candidate for further pharmacological investigation.

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁ClN₂O₄ |

| Molecular Weight | 304.77 g/mol |

| IUPAC Name | diethyl 1-amino-5-propan-2-ylpyrrole-2,3-dicarboxylate; hydrochloride |

| InChI Key | ITWUEFCRKIBSQU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC.Cl |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A study highlighted that pyrrole-based compounds showed potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride's structural similarities to these active compounds suggest it may possess comparable antimicrobial properties.

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. Certain studies have shown that modifications in the pyrrole structure can enhance cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms . The specific effects of diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride on cancer cells remain to be fully elucidated but warrant further investigation.

Study on Antimicrobial Efficacy

A recent study evaluated various pyrrole derivatives for their antibacterial efficacy. The findings indicated that certain structural modifications significantly enhanced activity against Gram-positive bacteria. Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride was included in the screening process, showing promising initial results .

Anticancer Screening

In another research effort focusing on pyrrole derivatives, diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride was tested against several cancer cell lines. Preliminary data suggested that this compound could induce cell death in a dose-dependent manner, highlighting its potential as a lead compound for developing new anticancer agents .

Conclusion and Future Directions

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride exhibits significant promise due to its structural characteristics and the biological activities observed in related compounds. Further research is necessary to explore its full potential as an antimicrobial and anticancer agent. Future studies should focus on:

- In vitro and in vivo testing : Comprehensive assessments of efficacy and safety.

- Mechanistic studies : Elucidating the precise pathways through which this compound exerts its biological effects.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares structural, spectroscopic, and synthetic features of Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride with two related compounds from the evidence:

Table 1: Structural and Analytical Comparison

Key Observations:

Structural Diversity: The target compound’s pyrrole core distinguishes it from the pyrazol-pyrimidine hybrid in , which incorporates a nitro group and thioxo functionality. The amino and isopropyl groups in the target may enhance solubility compared to the cyano and phenyl substituents in compound 7c .

Spectroscopic Trends: The target’s ester carbonyl stretches (~1700 cm⁻¹) align with those in and . However, the amino group would introduce N–H stretches (~3300 cm⁻¹), absent in the compared compounds. The isopropyl group’s 1H NMR signals (δ 1.2–1.5) would contrast with the methyl singlets (δ 2.5–3.3) in analogs .

Synthetic Efficiency: While the pyrazol-pyrimidine derivative in achieves a 79% yield, the target’s synthesis may face challenges due to steric hindrance from the isopropyl group or instability of the amino substituent.

Crystallographic Tools :

- Structural validation of the target and analogs likely relies on SHELXL for refinement and ORTEP-3 for graphical representation , ensuring accurate determination of substituent conformations.

Notes on Limitations

- The provided evidence lacks direct data on the target compound, necessitating inferred comparisons.

- Synthesis routes, biological activity, and detailed crystallographic data (e.g., bond lengths, angles) for the target remain speculative without primary literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。